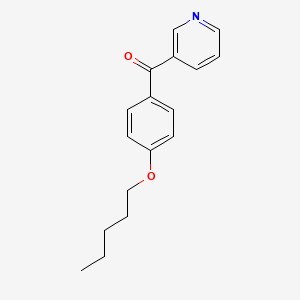
(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone est un composé organique qui présente un cycle phényle substitué par un groupe pentyloxy et un groupe pyridinyle attaché à une partie méthanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone implique généralement la réaction de la 4-(pentyloxy)benzaldéhyde avec l’acide pyridin-3-carboxylique dans des conditions spécifiques. La réaction est souvent réalisée en présence d’un catalyseur tel que l’acide p-toluènesulfonique et d’un agent déshydratant tel que le chlorure de thionyle. Le mélange est porté à reflux dans un solvant approprié, tel que le toluène, pour obtenir le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de la (4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction à l’aide d’agents tels que l’hydrure de lithium et d’aluminium peuvent convertir le groupe méthanone en groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Agents halogénants tels que la N-bromosuccinimide pour la bromation.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Dérivés halogénés.
Applications de recherche scientifique
(4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête potentiel pour le développement de médicaments.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la (4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La structure du composé lui permet de s’insérer dans des sites de liaison, influençant les voies biologiques et exerçant des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-(Méthoxy)phényl)(pyridin-3-yl)méthanone
- (4-(Éthoxy)phényl)(pyridin-3-yl)méthanone
- (4-(Butoxy)phényl)(pyridin-3-yl)méthanone
Unicité
(4-(Pentyloxy)phényl)(pyridin-3-yl)méthanone est unique en raison de la présence du groupe pentyloxy, qui peut influencer sa solubilité, sa réactivité et son activité biologique. La longueur de la chaîne alkoxy peut affecter l’interaction du composé avec les cibles biologiques et ses propriétés pharmacocinétiques globales.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(4-pentoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-12-20-16-9-7-14(8-10-16)17(19)15-6-5-11-18-13-15/h5-11,13H,2-4,12H2,1H3 |
Clé InChI |
MFYGTCBXPQWAIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


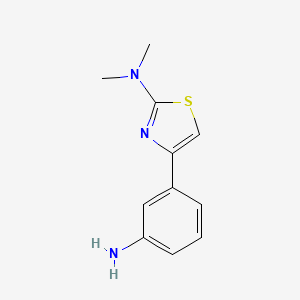
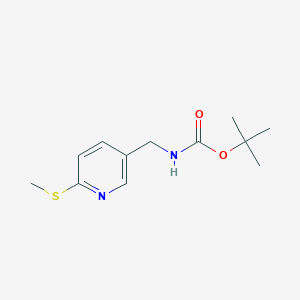


![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)
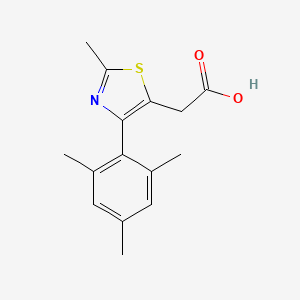


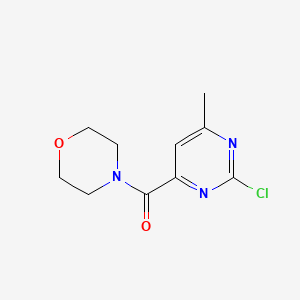

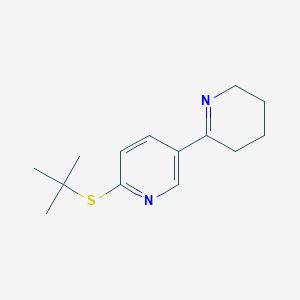

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
